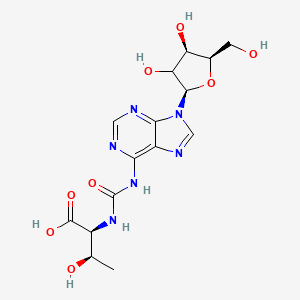

N6-Threonylcarbamoyladenosine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20N6O8 |

|---|---|

Molekulargewicht |

412.35 g/mol |

IUPAC-Name |

(2S,3R)-2-[[9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C15H20N6O8/c1-5(23)7(14(26)27)19-15(28)20-11-8-12(17-3-16-11)21(4-18-8)13-10(25)9(24)6(2-22)29-13/h3-7,9-10,13,22-25H,2H2,1H3,(H,26,27)(H2,16,17,19,20,28)/t5-,6-,7+,9+,10?,13-/m1/s1 |

InChI-Schlüssel |

UNUYMBPXEFMLNW-OIPCWADOSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

CC(C(C(=O)O)NC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic N6-Threonylcarbamoyladenosine (t6A): A Technical Guide to its Discovery and Biosynthesis

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification of transfer RNA (tRNA) found at position 37, adjacent to the anticodon, in nearly all tRNAs decoding ANN codons. Its presence is critical for translational fidelity, ensuring accurate codon recognition and maintaining the reading frame during protein synthesis. For decades after its initial discovery, the intricate enzymatic machinery responsible for its biosynthesis remained a puzzle. This technical guide provides a comprehensive overview of the historical discovery of the t6A nucleoside and the subsequent elucidation of its complex biosynthetic pathway across all three domains of life. We will delve into the key enzymatic players, their mechanisms of action, and the experimental methodologies that were pivotal in unraveling this fundamental aspect of molecular biology. This guide is intended for researchers, scientists, and drug development professionals seeking a deep technical understanding of t6A, a modification that stands at the crossroads of RNA biology, enzymology, and translational regulation.

The Dawn of a Universal Modification: Initial Discovery and Characterization

The story of t6A begins not in the context of its biosynthesis, but as a novel nucleoside isolated from biological fluids. In 1969, Girish B. Chheda reported the isolation and characterization of a new, complex nucleoside from human urine, which he named N-[(9-beta-D-ribofuranosyl-9H-purin-6-yl)carbamoyl]threonine.[1] This pioneering work laid the foundation for what would later be recognized as a ubiquitous and vital component of the translational apparatus. Subsequent studies in the same year identified this modified nucleoside in serine, methionine, and lysine tRNAs from Escherichia coli, establishing its presence within the functional machinery of protein synthesis.[2] It was soon understood that t6A is located at position 37, immediately 3' to the anticodon, in tRNAs that recognize codons starting with adenosine (ANN codons).[3]

The unique chemical structure of t6A, featuring a threonylcarbamoyl moiety attached to the N6 position of adenosine, hinted at a specialized function. Early structural studies predicted its crucial role in maintaining translational fidelity.[4] It was proposed that the bulky t6A modification prevents the formation of a U33-A37 base pair across the anticodon loop, thereby ensuring an optimal conformation for codon recognition. Furthermore, it facilitates cross-strand stacking with the first base of the codon, enhancing the stability of the codon-anticodon interaction.[4] The physiological importance of t6A was underscored by in vivo studies in yeast, where its absence led to defects in translation initiation, frame maintenance, and increased nonsense suppression.[4]

Despite the early characterization of the t6A nucleoside and the understanding of its critical role, the enzymes responsible for its intricate synthesis remained elusive for over three decades, a testament to the complexity of this biosynthetic pathway.[4]

Unraveling the Biosynthetic Enigma: A Tale of Three Domains

The breakthrough in understanding t6A biosynthesis came with the advent of comparative genomics and sophisticated genetic and biochemical analyses in the late 2000s and early 2010s. It was discovered that the biosynthesis is a two-step process catalyzed by two universally conserved protein families, TsaC/Sua5 and TsaD/Kae1, along with a cast of kingdom-specific accessory proteins.[5][6]

The overall reaction scheme can be summarized as follows:

-

Step 1: Synthesis of the Intermediate. The TsaC/Sua5 family of enzymes catalyzes the ATP-dependent synthesis of a highly unstable intermediate, L-threonylcarbamoyl adenylate (TC-AMP), from L-threonine and bicarbonate (HCO3-).[7]

-

Step 2: Transfer to tRNA. The TsaD/Kae1 family of enzymes, in conjunction with accessory proteins, catalyzes the transfer of the threonylcarbamoyl moiety from TC-AMP to the N6 amino group of A37 on the target tRNA.[8][9][10]

The composition of the machinery for the second step exhibits remarkable diversity across the three domains of life.

The Bacterial Pathway: A Four-Protein System

In bacteria, the biosynthesis of t6A requires four essential proteins: TsaC (YrdC), TsaD (YgjD), TsaB (YeaZ), and TsaE (YjeE).[4][11]

-

TsaC (YrdC): This enzyme is responsible for the first step, synthesizing the TC-AMP intermediate.[12]

-

TsaD (YgjD): The core catalytic subunit for the second step, transferring the threonylcarbamoyl group to the tRNA.[10][13]

-

TsaB (YeaZ) and TsaE (YjeE): These accessory proteins are crucial for the transfer reaction. TsaB is a paralog of TsaD that has lost its catalytic activity, and TsaE is an ATPase.[8] Together, they form a complex with TsaD (TsaBDE) that is essential for efficient and processive t6A synthesis.[8][14]

The following diagram illustrates the bacterial t6A biosynthesis pathway:

Caption: Bacterial t6A Biosynthesis Pathway.

The Archaeal and Eukaryotic Cytosolic Pathway: The KEOPS Complex

In archaea and the cytoplasm of eukaryotes, the second step of t6A biosynthesis is carried out by a highly conserved multi-subunit protein complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size).[3][15][16] The core KEOPS complex is composed of:

-

Kae1 (TsaD homolog): The catalytic subunit.[16]

-

Bud32: Atypical protein kinase.

-

Pcc1: Forms the dimerization interface for the complex.[16]

-

Cgi121: Involved in tRNA binding.[17]

-

Gon7 (in fungi and metazoa): A fifth subunit that regulates the dimerization of the complex.[15]

The Sua5 (TsaC homolog) enzyme is responsible for the initial synthesis of TC-AMP, which is then utilized by the KEOPS complex.[15]

The following diagram depicts the KEOPS-mediated t6A biosynthesis pathway:

Caption: Archaeal/Eukaryotic Cytosolic t6A Biosynthesis Pathway.

Experimental Methodologies for Studying t6A Biosynthesis

The elucidation of the t6A biosynthetic pathway relied on a combination of genetic, biochemical, and structural biology techniques. This section provides an overview of the key experimental protocols employed in this field.

Recombinant Protein Expression and Purification

A fundamental requirement for the in vitro reconstitution of the t6A biosynthesis pathway is the production of pure, active enzymes. The genes encoding the Tsa proteins (TsaB, TsaC, TsaD, TsaE) and the subunits of the KEOPS complex are typically cloned into expression vectors with affinity tags (e.g., 6xHis-tag) for simplified purification.

Step-by-Step Protocol for Recombinant Tsa Protein Purification (Example: E. coli system):

-

Expression: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).[18]

-

Cell Lysis: The cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. Lysis is completed by sonication.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins.

-

Elution: The His-tagged protein is eluted from the column using a high concentration of imidazole.

-

Tag Cleavage (Optional): If required, the affinity tag can be removed by incubation with a specific protease (e.g., TEV protease). A second Ni-NTA chromatography step is then performed to remove the cleaved tag and the protease.

-

Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to remove any remaining contaminants and protein aggregates, and to exchange the protein into a suitable storage buffer.[7]

-

Purity Assessment: The purity of the final protein preparation is assessed by SDS-PAGE.

In Vitro Reconstitution of t6A Biosynthesis

With the purified components in hand, the t6A biosynthesis reaction can be reconstituted in vitro. This allows for the systematic investigation of the requirements and mechanism of the reaction.

Step-by-Step Protocol for In Vitro t6A Synthesis Assay:

-

Reaction Setup: A typical reaction mixture contains a buffer (e.g., Tris-HCl), salts (e.g., MgCl2, KCl), a reducing agent (e.g., DTT), ATP, L-threonine, sodium bicarbonate, the purified enzymes (TsaC, TsaB, TsaD, TsaE or Sua5 and KEOPS), and the unmodified tRNA substrate.[9]

-

tRNA Substrate: Unmodified tRNA can be produced by in vitro transcription using T7 RNA polymerase.[11]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

-

Quenching: The reaction is stopped, for example, by adding EDTA.[19]

-

Analysis: The formation of t6A is then analyzed using methods such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography coupled to Mass Spectrometry (HPLC-MS).

Analytical Techniques for t6A Detection

3.3.1. Thin Layer Chromatography (TLC)

TLC is a rapid and sensitive method for detecting the formation of t6A, particularly when using radiolabeled substrates.

Step-by-Step Protocol for TLC Analysis:

-

Radiolabeling: The in vitro reaction is performed using radiolabeled substrates, such as [α-³²P]ATP or [¹⁴C]L-threonine.

-

tRNA Digestion: After the reaction, the tRNA is purified and digested to its constituent nucleosides using nucleases (e.g., nuclease P1) and phosphatases.

-

TLC Separation: The resulting nucleoside mixture is spotted onto a TLC plate (e.g., cellulose or PEI-cellulose). The plate is developed in a suitable solvent system.

-

Detection: The radiolabeled nucleosides are visualized by autoradiography or phosphorimaging. The position of the t6A spot is determined by comparison to a non-radioactive t6A standard.[4]

3.3.2. HPLC-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for the unambiguous identification and quantification of t6A.[2][20]

Step-by-Step Protocol for HPLC-MS Analysis:

-

tRNA Digestion: The tRNA sample is enzymatically digested to nucleosides as described for TLC analysis.[19]

-

HPLC Separation: The nucleoside mixture is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of a suitable mobile phase (e.g., acetonitrile in an aqueous buffer) is used to separate the different nucleosides.[21][22]

-

Mass Spectrometry Detection: The eluent from the HPLC is directed into the ion source of a mass spectrometer. The mass spectrometer is operated in a mode that allows for the specific detection of t6A based on its mass-to-charge ratio (m/z) and its characteristic fragmentation pattern (tandem mass spectrometry, MS/MS).[20]

-

Quantification: The amount of t6A in the sample can be quantified by comparing the peak area of t6A to that of an internal standard or by using a calibration curve generated with a known amount of a synthetic t6A standard.

Quantitative Insights: Enzyme Kinetics and Structural Data

A deeper understanding of the t6A biosynthesis pathway requires quantitative data on the enzymatic reactions and structural information on the protein complexes involved.

Enzyme Kinetics

Kinetic analysis of the TsaC/Sua5 and TsaD/Kae1 enzymes provides insights into their substrate specificity and catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Organism |

| E. coli TsaC | ATP | 93 | 0.10 | 1.08 x 10³ | Escherichia coli |

| E. coli TsaC | L-threonylcarbamoyl-AMP | 0.68 | 20 | 2.94 x 10⁷ | Escherichia coli |

| T. maritima TsaC2 | L-threonine | 14.3 | 0.0177 | 1237 | Thermotoga maritima |

| T. maritima TsaC2 | L-hydroxynorvaline | 129.4 | 0.0177 | 137 | Thermotoga maritima |

Table 1: Kinetic Parameters of Key t6A Biosynthesis Enzymes. Data compiled from multiple sources.[12][23]

Structural Biology

Crystal structures of the bacterial TsaBDE complex and the archaeal and eukaryotic KEOPS sub-complexes have provided invaluable insights into their architecture and mechanism.[8][16][17][24] These structures reveal the intricate network of interactions between the subunits and provide a framework for understanding how these molecular machines recognize their tRNA substrates and catalyze the t6A modification. The structure of the TsaBDE complex from Thermotoga maritima, for instance, revealed how TsaE is positioned at the active site of TsaD, suggesting a regulatory role for ATP hydrolysis in the catalytic cycle.[8] Similarly, the structures of KEOPS sub-complexes have elucidated the linear arrangement of the subunits and the role of Pcc1 in dimerization.[16][17]

Chemical Synthesis of this compound

The availability of synthetic t6A is crucial for its use as an analytical standard and for in-depth biochemical and structural studies. Several chemical synthesis routes have been developed. One common approach involves the reaction of a protected adenosine derivative with an isocyanate derivative of protected threonine.[25] More recent methods have focused on efficient one-pot syntheses to improve yields and simplify the procedure.[17] The ability to chemically synthesize t6A and its derivatives also opens up possibilities for creating probes to study t6A-binding proteins and the downstream effects of this modification.

Conclusion and Future Perspectives

The journey from the initial discovery of this compound in human urine to the detailed molecular understanding of its complex biosynthesis is a compelling example of scientific progress. What was once a mysterious modified nucleoside is now recognized as a universal and indispensable player in ensuring the fidelity of protein synthesis. The elucidation of the diverse enzymatic machineries in bacteria, archaea, and eukaryotes has not only expanded our fundamental knowledge of RNA biology but has also opened new avenues for research.

The bacterial t6A biosynthesis pathway, with its essential and bacteria-specific components, presents a promising target for the development of novel antimicrobial agents.[4] Furthermore, the link between mutations in the human KEOPS complex and severe genetic disorders like Galloway-Mowat syndrome highlights the critical importance of t6A for human health.[15][26]

Future research will likely focus on the dynamic regulation of t6A biosynthesis in response to cellular stress and metabolic changes, the interplay of t6A with other tRNA modifications, and the full spectrum of its impact on proteome integrity and cellular homeostasis. The in-depth technical knowledge of the discovery and biosynthesis of t6A, as outlined in this guide, will undoubtedly serve as a vital foundation for these exciting future endeavors.

References

-

A paralog of Pcc1 is the fifth core subunit of KEOPS complex in Archaea. ResearchGate. Available at: [Link].

-

KEOPS complex structure and function in t6A biosynthesis. ResearchGate. Available at: [Link].

-

Deutsch, C., El Yacoubi, B., de Crécy-Lagard, V., & Iwata-Reuyl, D. (2012). Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside. Journal of Biological Chemistry, 287(17), 13666–13673. Available at: [Link].

-

Missoury, S., Liger, D., Golinelli-Pimpaneau, B., & van Tilbeurgh, H. (2018). The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification. Nucleic Acids Research, 46(11), 5850–5861. Available at: [Link].

-

Chheda, G. B. (1969). Isolation and characterization of a novel nucleoside, N-[(9-beta-D-ribofuranosyl-9H-purin-6-yl)carbamoyl]threonine, from human urine. Life Sciences, 8(18), 979–987. Available at: [Link].

-

Wan, L. C., Mao, D. Y., Neculai, D., Strecker, J., Chiovitti, D., D'Arcangelo, G., ... & Sicheri, F. (2016). Structural and functional characterization of KEOPS dimerization by Pcc1 and its role in t6A biosynthesis. Nucleic Acids Research, 44(14), 6962–6973. Available at: [Link].

-

tsaC - Threonylcarbamoyl-AMP synthase - Escherichia coli (strain K12). UniProt. Available at: [Link].

-

Zhang, W., Liu, K., Su, C., & Zhang, W. (2024). Molecular basis of A. thaliana KEOPS complex in biosynthesizing tRNA t6A. Nucleic Acids Research, 52(5), 2828–2842. Available at: [Link].

-

Harris, K. A., Mesfin, J., D'Silva, S., Lee, Y. E., wandering, t., Agris, P. F., & de Crécy-Lagard, V. (2020). Specificity in the biosynthesis of the universal tRNA nucleoside N6-threonylcarbamoyl adenosine (t6A)—TsaD is the gatekeeper. RNA, 26(8), 987–999. Available at: [Link].

-

Luthra, A., Bilbille, Y., Greene, B., Han, L., & de Crécy-Lagard, V. (2018). Structure and mechanism of a bacterial t6A biosynthesis system. Nucleic Acids Research, 46(3), 1438–1450. Available at: [Link].

-

Srinivasan, M., Mehta, P., Yu, Y., Prugar, E., Koonin, E. V., Karzai, A. W., & Sternglanz, R. (2011). The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A. The EMBO Journal, 30(5), 873–881. Available at: [Link].

-

Luthra, A., Bilbille, Y., Greene, B., Han, L., & de Crécy-Lagard, V. (2018). Structure and mechanism of a bacterial t6A biosynthesis system. Nucleic acids research, 46(3), 1438-1450. Available at: [Link].

-

Structure and mechanism of a bacterial t6A biosynthesis system. ResearchGate. Available at: [Link].

-

Luthra, A., Bilbille, Y., Greene, B., Han, L., & de Crécy-Lagard, V. (2018). Structure and mechanism of a bacterial t6A biosynthesis system. Nucleic Acids Research, 46(3), 1438–1450. Available at: [Link].

-

tsaD - tRNA N6-adenosine threonylcarbamoyltransferase - Escherichia coli (strain K12). UniProt. Available at: [Link].

-

Kinetic Analysis Reveals t6A-protein Specificity for t6A and hn6A tRNA Modifications. PDXScholar. Available at: [Link].

-

Structure of a reaction intermediate mimic in t6A biosynthesis bound in the active site of the TsaBD heterodimer from Escherichia coli. Nucleic Acids Research. Available at: [Link].

-

Discovery of the Universal tRNA Binding Mode for the TsaD-like Components of the t6A tRNA Modification Pathway. OUCI. Available at: [Link].

-

Zhang, W., Collinet, B., Graille, M., Daugeron, M. C., van Tilbeurgh, H., & Forterre, P. (2015). NMR-based Structural Analysis of Threonylcarbamoyl-AMP Synthase and Its Substrate Interactions. Journal of Biological Chemistry, 290(24), 15019–15031. Available at: [Link].

-

Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828-841. Available at: [Link].

-

Matuszewski, M., Debiec, K., & Sochacka, E. (2017). Efficient conversion of this compound (t6A) into a tRNA native hydantoin cyclic form (ct6A) performed at nucleoside and oligoribonucleotide levels. Chemical communications (Cambridge, England), 53(56), 7945–7948. Available at: [Link].

-

Chan, C. T., Pang, Y. L., Deng, W., Babu, I. R., Dyavaiah, M., Begley, T. J., & Dedon, P. C. (2012). HPLC Analysis of tRNA-Derived Nucleosides. Current protocols in nucleic acid chemistry, 48(1), 12.1. 1–12.1. 23. Available at: [Link].

-

Greene, B. L., D'Silva, S., Jones, G. H., de Crécy-Lagard, V., & Iwata-Reuyl, D. (2021). Structure of a reaction intermediate mimic in t6A biosynthesis bound in the active site of the TsaBD heterodimer from Escherichia coli. Nucleic acids research, 49(3), 1653-1664. Available at: [Link].

-

Ishikura, H., Yamada, Y., & Nishimura, S. (1969). The presence of N-[9-(beta-D-ribofuranosyl)purin-6-ylcarbamoyl]threonine in serine, methionine and lysine transfer RNA's from Escherichia coli. Biochemical and biophysical research communications, 37(6), 990-995. Available at: [Link].

-

Biosynthesis of t6A derivatives. In E. coli, A37 of all 13 tRNAs... ResearchGate. Available at: [Link].

-

Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., ... & Dedon, P. C. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. DSpace@MIT. Available at: [Link].

-

This compound. Modomics - A Database of RNA Modifications. Available at: [Link].

-

Su, C., Jin, M., & Zhang, W. (2023). Structure–function analysis of an ancient TsaD–TsaC–SUA5–TcdA modular enzyme reveals a prototype of tRNA t6A and ct6A synthetases. Nucleic Acids Research, 51(15), 8243–8256. Available at: [Link].

-

Thiaville, P. C., El Yacoubi, B., Perrochia, L., Hecker, A., Prigent, M., Thiaville, J. J., ... & de Crécy-Lagard, V. (2014). Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t6A), a universal modification of tRNA. RNA biology, 11(12), 1529-1539. Available at: [Link].

-

Dutta, S. P., Hong, C. I., Murphy, G. P., Mittelman, A., & Chheda, G. B. (1975). Synthesis properties of the naturally occurring N-[(9-beta-D-ribofuranosylpurin-6-yl)-N-methylcarbamoyl]-L-threonine (mt-6A) and other related synthetic analogs. Biochemistry, 14(14), 3144–3151. Available at: [Link].

-

tsaD - tRNA N6-adenosine threonylcarbamoyltransferase - Streptomyces katrae. UniProt. Available at: [Link].

-

The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification. GenScript. Available at: [Link].

-

Miyauchi, K., Kimura, S., & Suzuki, T. (2013). A cyclic form of this compound as a widely distributed tRNA hypermodification. Nature chemical biology, 9(2), 105–111. Available at: [Link].

-

Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris. Methods in Molecular Biology. Available at: [Link].

-

Means, A. R., Shelton, J. R., & Rogers, L. K. (2023). The NADH recycling enzymes TsaC and TsaD regenerate reducing equivalents for Rieske oxygenase chemistry. Journal of Biological Chemistry, 299(12), 105436. Available at: [Link].

-

tsaD - tRNA N6-adenosine threonylcarbamoyltransferase - Nocardioides sp. (strain ATCC BAA-499 / JS614). UniProt. Available at: [Link].

-

tsaD - tRNA N6-adenosine threonylcarbamoyltransferase - Escherichia coli O45:K1 (strain S88 / ExPEC). UniProt. Available at: [Link].

-

Su, C., Jin, M., & Zhang, W. (2022). Conservation and Diversification of tRNA t6A-Modifying Enzymes across the Three Domains of Life. International journal of molecular sciences, 23(21), 13600. Available at: [Link].

-

Wang, J., Wei, L., Li, X., & Zhou, J. Q. (2020). Molecular basis for t6A modification in human mitochondria. Nucleic acids research, 48(7), 3829-3841. Available at: [Link].

-

New chromatographic and biochemical strategies for quick preparative isolation of tRNA. Nucleic Acids Research. Available at: [Link].

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 3. The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modomics - A Database of RNA Modifications [genesilico.pl]

- 6. Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t6A), a universal modification of tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NADH recycling enzymes TsaC and TsaD regenerate reducing equivalents for Rieske oxygenase chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Specificity in the biosynthesis of the universal tRNA nucleoside N6-threonylcarbamoyl adenosine (t6A)—TsaD is the gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

- 14. Structure and mechanism of a bacterial t6A biosynthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural and functional characterization of KEOPS dimerization by Pcc1 and its role in t6A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure of a reaction intermediate mimic in t6A biosynthesis bound in the active site of the TsaBD heterodimer from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dspace.mit.edu [dspace.mit.edu]

- 23. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 24. Structure and mechanism of a bacterial t6A biosynthesis system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. cusabio.com [cusabio.com]

The N6-Threonylcarbamoyladenosine (t6A) Biosynthesis Pathway in Bacteria: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Critical Role of t6A in Bacterial Physiology and as an Antimicrobial Target

N6-threonylcarbamoyladenosine (t6A) is a universally conserved, post-transcriptional modification of transfer RNA (tRNA) found at position 37, adjacent to the anticodon. This modification is critical for translational fidelity, ensuring accurate codon recognition and preventing frameshifting, particularly for codons beginning with adenosine.[1][2][3] In most bacteria, the biosynthesis of t6A is essential for viability, making the enzymes involved in this pathway compelling targets for the development of novel antimicrobial agents.[1] This guide provides an in-depth technical overview of the bacterial t6A biosynthesis pathway, detailing the enzymatic machinery, reaction mechanisms, and key experimental protocols for its study.

I. The Architectural Blueprint of Bacterial t6A Biosynthesis: A Two-Act Enzymatic Play

The synthesis of t6A in bacteria is a sophisticated two-step process orchestrated by a quartet of essential proteins: TsaC, TsaD, TsaB, and TsaE.[1][3]

Act 1: Synthesis of the Activated Intermediate, Threonylcarbamoyl-AMP (TC-AMP), by TsaC

The pathway commences with the TsaC-mediated synthesis of the unstable intermediate, L-threonylcarbamoyl-AMP (TC-AMP). This reaction utilizes L-threonine, bicarbonate (HCO₃⁻), and ATP as substrates.[1][2][3] TsaC, a threonylcarbamoyl-AMP synthase, catalyzes the condensation of these substrates, releasing pyrophosphate (PPi) in the process.[2]

Act 2: Transfer of the Threonylcarbamoyl Moiety to tRNA by the TsaBDE Complex

The second and final step involves the transfer of the threonylcarbamoyl group from TC-AMP to the N6 position of adenosine at position 37 (A37) of the target tRNA. This crucial reaction is catalyzed by the TsaBDE protein complex.[1][2][3]

-

TsaD: The catalytic heart of the complex, TsaD, is the tRNA N6-adenosine threonylcarbamoyltransferase.[4] It possesses the active site responsible for binding TC-AMP and the tRNA substrate, and for catalyzing the transfer reaction.[2][5][6] The active site of TsaD contains a conserved HxxxH-D motif that coordinates a divalent metal ion, such as Zn²⁺ or Mg²⁺, which is crucial for binding the TC-AMP intermediate.[6]

-

TsaB: A paralog of TsaD that has lost its catalytic activity, TsaB forms a stable heterodimer with TsaD (TsaBD).[1][3] This interaction is fundamental for the structural integrity and function of the complex, creating a platform for tRNA and TsaE binding.[1][7]

-

TsaE: An ATPase that regulates the catalytic cycle.[1][3] TsaE binds to the TsaBD-tRNA complex and, through ATP hydrolysis, facilitates the release of the modified tRNA product, thereby enabling multiple turnovers of the enzyme complex.[1] The binding of TsaE and tRNA to the TsaBD complex is mutually exclusive.[6]

The coordinated action of these four proteins ensures the efficient and accurate modification of tRNAs, a process vital for bacterial survival.

II. Visualizing the Pathway: A Molecular Workflow

To better understand the intricate interplay of the Tsa proteins, the following diagrams illustrate the key stages of the t6A biosynthesis pathway and the catalytic cycle of the TsaBDE complex.

Caption: The catalytic cycle of the TsaBDE complex.

III. Quantitative Insights: Enzymatic Parameters and Binding Affinities

A thorough understanding of the t6A biosynthesis pathway necessitates the quantification of enzyme kinetics and intermolecular interactions. The following table summarizes key kinetic and binding parameters for the E. coli Tsa proteins.

| Parameter | Enzyme/Complex | Value | Method | Reference |

| Km (ATP) | TsaC | 14 µM | HPLC Assay | [2] |

| kcat (ATP-dependent TC-AMP formation) | TsaC | 0.10 s⁻¹ | HPLC Assay | [UniProt: P0A713] |

| Km (ATP for TsaE ATPase activity) | TsaBDE Complex | 0.64 mM | ATPase Assay | [2] |

| IC₅₀ (TC-AMP phosphonate analog) | TsaBDE Complex | 1.3 µM | In vitro t6A synthesis assay | [2] |

| Kd (TsaD-ATP) | TsaN (TsaD domain) | 2.5 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| Kd (TsaD-ADP) | TsaN (TsaD domain) | 2.9 µM | Isothermal Titration Calorimetry (ITC) | [6] |

| Kd (TsaD-AMP) | TsaN (TsaD domain) | 2.4 µM | Isothermal Titration Calorimetry (ITC) | [6] |

IV. Field-Proven Methodologies: A Guide to Experimental Analysis

The study of the t6A biosynthesis pathway employs a range of biochemical and analytical techniques. This section provides detailed, step-by-step protocols for the key experiments.

A. Expression and Purification of Recombinant His-tagged Tsa Proteins from E. coli

This protocol describes a general procedure for the expression and purification of His-tagged TsaB, TsaC, TsaD, and TsaE proteins. Optimization of expression conditions (e.g., temperature, IPTG concentration) may be required for each specific protein.

1. Expression Vector and Bacterial Strain:

-

Clone the genes encoding TsaB, TsaC, TsaD, and TsaE into a suitable E. coli expression vector containing an N- or C-terminal Hexahistidine (His6) tag (e.g., pET series vectors).

-

Transform the expression plasmids into a competent E. coli expression strain, such as BL21(DE3).

2. Protein Expression:

-

Inoculate a 5 mL LB medium starter culture containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking.

-

The following day, inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture.

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For potentially insoluble proteins, reduce the induction temperature to 16-20°C and incubate for 16-18 hours. For soluble proteins, induce at 30-37°C for 3-4 hours. [8]5. Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. [9]The cell pellet can be stored at -80°C or used immediately.

3. Cell Lysis:

-

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). [10]2. Incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice (e.g., 6 cycles of 10-second bursts with 10-second cooling periods). [10]4. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris. [9] 4. Immobilized Metal Affinity Chromatography (IMAC):

-

Equilibrate a Ni-NTA agarose column with 5-10 column volumes of Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins. [8]4. Elute the His-tagged protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). [8]5. Analyze the eluted fractions by SDS-PAGE to assess purity.

5. (Optional) Further Purification and Storage:

-

For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol).

-

Determine the protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

B. In Vitro Reconstitution of t6A Biosynthesis

This protocol allows for the in vitro synthesis of t6A on a target tRNA using purified Tsa proteins. The incorporation of a radiolabeled substrate enables quantification of the enzymatic activity.

1. Reaction Components:

-

Buffer: 50 mM MOPS pH 7.5, 25 mM KCl, 20 mM MgCl₂, 5 mM DTT. [2]* Substrates: 50 mM L-threonine, 20 mM NaHCO₃, 1 mM ATP. [2]* Radiolabel: [¹⁴C]-L-threonine (specific activity will determine the final concentration).

-

tRNA: 10 µM of in vitro transcribed and purified, unmodified target tRNA (e.g., tRNALys).

-

Enzymes: 1 µM each of purified TsaC, TsaB, TsaD, and TsaE. [2] 2. Reaction Setup and Incubation:

-

Prepare a master mix of the reaction buffer and substrates.

-

In a microcentrifuge tube, combine the master mix, tRNA, and enzymes to a final volume of 50 µL.

-

Initiate the reaction by adding the enzymes.

-

Incubate at 37°C for 20-30 minutes. [11] 3. Quantification of Radiolabel Incorporation:

-

Stop the reaction by adding 0.1 volumes of 8 M ammonium acetate and 3 volumes of cold ethanol to precipitate the tRNA. [12]2. Incubate at -80°C for 30 minutes.

-

Collect the precipitated tRNA by filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with 70% cold ethanol.

-

Dry the filters and measure the incorporated radioactivity by liquid scintillation counting.

C. Detection and Quantification of t6A by HPLC-Coupled Mass Spectrometry (HPLC-MS)

This method provides a highly sensitive and specific means to detect and quantify t6A from total tRNA isolated from bacteria.

1. tRNA Isolation and Digestion:

-

Isolate total tRNA from bacterial cells using a suitable RNA purification kit or phenol-chloroform extraction.

-

Digest the purified tRNA to nucleosides using a mixture of nuclease P1 and bacterial alkaline phosphatase. [11] 2. HPLC Separation:

-

Separate the resulting nucleosides by reverse-phase HPLC on a C18 column.

-

Use a gradient of a suitable mobile phase, such as 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

3. Mass Spectrometry Analysis:

-

Couple the HPLC eluent to a tandem mass spectrometer (e.g., a triple quadrupole instrument).

-

Monitor for the specific mass transition of t6A (e.g., m/z 413.2 → 281.1 for [M+H]⁺).

-

Quantify the amount of t6A by comparing the peak area to that of a known standard.

V. Concluding Remarks: Future Perspectives and Therapeutic Opportunities

The this compound biosynthesis pathway represents a cornerstone of bacterial translational fidelity. Its essentiality in most prokaryotes, coupled with the absence of the TsaB and TsaE homologs in eukaryotes, underscores its potential as a prime target for the development of novel antibiotics. A detailed understanding of the structure, function, and kinetics of the Tsa enzymes, as facilitated by the methodologies outlined in this guide, is paramount for the rational design of potent and specific inhibitors. Future research will likely focus on high-throughput screening for inhibitors of the Tsa enzymes and the structural elucidation of enzyme-inhibitor complexes to guide lead optimization. The continued exploration of this fundamental bacterial pathway holds significant promise for addressing the growing challenge of antimicrobial resistance.

VI. References

-

Missoury, S., Plancqueel, S., Li de la Sierra-Gallay, I., Zhang, W., Liger, D., Durand, D., Dammak, R., Collinet, B., & van Tilbeurgh, H. (2018). The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification. Nucleic Acids Research, 46(11), 5850–5860. [Link]

-

Luthra, A., et al. (2018). Structure and mechanism of a bacterial t6A biosynthesis system. Nucleic Acids Research, 46(11), 5850-5860. [Link]

-

Zhang, W., et al. (2020). Structure of a reaction intermediate mimic in t6A biosynthesis bound in the active site of the TsaBD heterodimer from Escherichia coli. Nucleic Acids Research, 48(12), 6931–6943. [Link]

-

Esposito, E. A., & Chatterjee, A. (2014). Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag. Methods in Molecular Biology, 1177, 95-114. [Link]

-

Akbar, H. (2019). Purification of his tag protein? ResearchGate. [Link]

-

Kwan Lab. (2021, March 8). Expression and purification of His-tagged proteins from E. coli [Video]. YouTube. [Link]

-

QIAGEN. (2008). QIAgenes E. coli Handbook. [Link]

-

Stec, B. (2019). Comments on the recent crystal structure of TsaBDE complex of bacterial t 6 A biosynthesis system and its significance for understanding TC-AMP processing. ResearchGate. [Link]

-

Wang, C., et al. (2023). Structure–function analysis of an ancient TsaD–TsaC–SUA5–TcdA modular enzyme reveals a prototype of tRNA t6A and ct6A synthetases. Nucleic Acids Research, 51(15), 8293–8306. [Link]

-

IBA Lifesciences. (n.d.). Expression and purification of proteins using 6xHistidine-tag. [Link]

-

Small scale His-Tag purification under nature conditions. (n.d.). [Link]

-

Stec, B. (2023). Discovery of the Universal tRNA Binding Mode for the TsaD-like Components of the t 6 A tRNA Modification Pathway. International Journal of Molecular Sciences, 24(8), 7201. [Link]

-

Deutsch, C., et al. (2012). Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside. Journal of Biological Chemistry, 287(17), 13666-13673. [Link]

-

Hu, Y., et al. (2022). Determination of dissociation constants of protein ligands by thermal shift assay. Analytical Biochemistry, 642, 114578. [Link]

-

Ingram-Smith, C., et al. (2012). The Role of Active Site Residues in ATP Binding and Catalysis in the Methanosarcina thermophila Acetate Kinase. Archaea, 2012, 678505. [Link]

-

Wang, C., et al. (2023). Structure −function analysis of the TsaD domain of TsaN. ResearchGate. [Link]

-

Missoury, S., et al. (2018). The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t A tRNA-modification. Nucleic Acids Research, 46(11), 5850-5860. [Link]

-

Perrochia, L., et al. (2013). In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya. Nucleic Acids Research, 41(3), 1953–1964. [Link]

-

Schmidt, M. J., & Mitchell, D. A. (2009). Role of a Conserved Glutamate Residue in the Escherichia coli SecA ATPase Mechanism. Journal of Bacteriology, 191(22), 7061-7069. [Link]

-

Sørensen, T. L., et al. (2001). Roles of conserved P domain residues and Mg2+ in ATP binding in the ground and Ca2+-activated states of sarcoplasmic reticulum Ca2+-ATPase. Journal of Biological Chemistry, 276(30), 28424-28434. [Link]

-

Barbier, C. S., & He, B. (2000). Thermodynamics of E. coli cytidine repressor interactions with DNA: distinct modes of binding to different operators suggests a role in differential gene regulation. Journal of Molecular Biology, 298(2), 165-179. [Link]

-

Stec, B. (2023). Discovery of the Universal tRNA Binding Mode for the TsaD-like Components of the t6A tRNA Modification Pathway. ResearchGate. [Link]

-

Thiaville, P. C., et al. (2016). Specificity in the biosynthesis of the universal tRNA nucleoside N6-threonylcarbamoyl adenosine (t6A)—TsaD is the gatekeeper. Journal of Biological Chemistry, 291(22), 11692-11703. [Link]

-

Missoury, S., et al. (2019). The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification. ResearchGate. [Link]

-

Dynamic Biosensors. (n.d.). Binding Theory Equations for Affinity and Kinetics Analysis. [Link]

-

Perrochia, L., et al. (2013). In Vitro Biosynthesis of a Universal t6A tRNA Modification in Archaea and Eukarya. PubMed. [Link]

-

Bizebard, T., et al. (2004). Characterization of the ATPase and unwinding activities of the yeast DEAD-box protein Has1p and the analysis of the roles of the conserved motifs. Nucleic Acids Research, 32(14), 4263–4273. [Link]

-

UniProt. (n.d.). tsaD - tRNA N6-adenosine threonylcarbamoyltransferase - Anaeromyxobacter dehalogenans (strain 2CP-C). [Link]

-

Krishnaswamy, S., et al. (2019). (A) Determination of equilibrium dissociation constants (Ki) of E. coli... ResearchGate. [Link]

-

Xu, M., et al. (2014). A Conserved Cysteine within the ATPase Domain of the Endoplasmic Reticulum Chaperone BiP is Necessary for a Complete Complement of BiP Activities. Journal of Biological Chemistry, 289(34), 23766-23778. [Link]

-

Okuyama, Y. (2022). Prediction of Dissociation Constant in Protein-Ligand Interaction. ChemRxiv. [Link]

-

Zinshteyn, B., et al. (2024). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding. STAR Protocols, 5(3), 103525. [Link]

Sources

- 1. The structure of the TsaB/TsaD/TsaE complex reveals an unexpected mechanism for the bacterial t6A tRNA-modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of a reaction intermediate mimic in t6A biosynthesis bound in the active site of the TsaBD heterodimer from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. uniprot.org [uniprot.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure–function analysis of an ancient TsaD–TsaC–SUA5–TcdA modular enzyme reveals a prototype of tRNA t6A and ct6A synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. iba-lifesciences.com [iba-lifesciences.com]

- 11. Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes of N6-Threonylcarbamoyladenosine (t6A) Synthesis

Abstract

N6-threonylcarbamoyladenosine (t6A) is a universally conserved and essential modification found at position 37 of tRNAs that decode codons beginning with adenosine. This modification is critical for translational fidelity, preventing frameshifting, and ensuring accurate start codon recognition.[1][2] The biosynthesis of t6A is a complex, multi-step enzymatic process that, while universally conserved, exhibits fascinating diversity across the three domains of life. This technical guide provides an in-depth exploration of the core enzymes involved in t6A synthesis, their mechanisms of action, the intricate interplay between them, and established methodologies for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biological pathway and its potential as a therapeutic target.

Introduction: The Significance of t6A

The fidelity of protein synthesis is paramount to cellular function. The accurate translation of the genetic code relies on the precise recognition of mRNA codons by the corresponding tRNA anticodons. Post-transcriptional modifications of tRNA molecules, particularly within the anticodon stem-loop, play a crucial role in modulating this interaction.[1] Among these, t6A is one of the most complex and widespread, found in archaea, bacteria, and eukarya.[3] Its presence at position 37, immediately 3' to the anticodon, is essential for stabilizing the codon-anticodon pairing, particularly for ANN codons, thereby preventing frameshifting and ensuring the correct reading frame is maintained.[4][5] The vital role of t6A is underscored by the severe pleiotropic phenotypes observed in organisms deficient in its synthesis, and in humans, mutations in the t6A biosynthetic machinery are linked to neurodegenerative diseases.[6][7]

The Universal Two-Step Pathway of t6A Biosynthesis

The synthesis of t6A from L-threonine, bicarbonate (or CO2), ATP, and a target tRNA molecule proceeds via a conserved two-step mechanism across all domains of life.[5][8]

Step 1: Synthesis of the Threonylcarbamoyl-AMP (TC-AMP) Intermediate

The first step involves the synthesis of a highly unstable intermediate, threonylcarbamoyl-AMP (TC-AMP). This reaction is catalyzed by the TsaC/Sua5 family of enzymes.[9][10] These enzymes utilize L-threonine, bicarbonate, and ATP to produce TC-AMP and pyrophosphate (PPi).[9][11]

Step 2: Transfer of the Threonylcarbamoyl Moiety to tRNA

In the second step, the threonylcarbamoyl moiety from TC-AMP is transferred to the N6 amino group of adenosine at position 37 (A37) of the target tRNA.[8][12] This reaction is catalyzed by the TsaD/Kae1/Qri7 family of proteins.[8][13] While the core catalytic function is conserved, the accessory proteins required for this step differ significantly between the domains of life.[8]

Domain-Specific Enzymatic Machinery

While the fundamental two-step process is universal, the enzymatic complexes that carry it out have evolved differently in bacteria, archaea, and eukarya.

The Bacterial System: A Multi-Protein Effort

In bacteria, four proteins are necessary and sufficient for t6A biosynthesis: TsaC (formerly YrdC), TsaD (formerly YgjD), TsaB (formerly YeaZ), and TsaE (formerly YjeE).[1][14]

-

TsaC (YrdC): This enzyme is solely responsible for the first step, the ATP-dependent synthesis of TC-AMP from L-threonine and bicarbonate.[6][11]

-

The TsaB-TsaD-TsaE Complex: TsaD is the catalytic subunit that transfers the threonylcarbamoyl group to the tRNA.[6][15] However, it requires interaction with TsaB and TsaE for its function. TsaB forms a stable heterodimer with TsaD, creating a platform for tRNA binding.[12][14] TsaE is an ATPase whose activity is stimulated by the TsaB-TsaD dimer.[6][12] The ATP hydrolysis by TsaE is thought to be required for the release of the modified tRNA product, allowing for multiple turnovers.[14]

The following diagram illustrates the bacterial t6A synthesis pathway:

Caption: Archaeal/Eukaryotic t6A Synthesis Pathway

The Mitochondrial System

In eukaryotic mitochondria, the t6A synthesis pathway resembles a simplified version of the bacterial system. It involves the nuclear-encoded Sua5/YRDC and Qri7/OSGEPL1 proteins, which are imported into the mitochondria. [8][16]Qri7 is a homolog of the bacterial TsaD and archaeal/eukaryotic Kae1 and appears to function without the extensive complex seen in the cytoplasm. [8][17]

Mechanistic Insights and Structural Biology

Structural and biochemical studies have provided valuable insights into the catalytic mechanisms of the t6A synthesis enzymes.

-

TsaC/Sua5: The crystal structure of Sua5 has revealed the binding sites for bicarbonate and the pyrophosphate product. [18]The reaction is proposed to proceed through the formation of an N-carboxy-L-threonine intermediate. [9]The linker region in Sua5 appears to play an active role in catalysis by stabilizing this intermediate. [9]* TsaD/Kae1/Qri7: These proteins belong to the ASKHA (acetate and sugar kinases, Hsc70, actin) superfamily of ATPases. [19]Crystal structures have shown that they adopt a conserved bi-lobal fold. [19][20]The active site binds both the TC-AMP intermediate and the A37 of the tRNA substrate to facilitate the transfer reaction. [19][20]* Complex Formation: In bacteria, the formation of the TsaB-TsaD-TsaE complex is ATP-dependent. [12][21]Small-angle X-ray scattering (SAXS) studies have been instrumental in defining the overall architecture of these complexes in solution. [6][14]In archaea and eukarya, the KEOPS complex assembles in a linear fashion. [22]

Experimental Protocols for Studying t6A Synthesis

Investigating the t6A synthesis pathway requires a combination of genetic, biochemical, and biophysical approaches.

Enzyme Expression and Purification

For in vitro studies, the individual enzymes and complex components are typically overexpressed in E. coli and purified using a series of chromatographic techniques.

Step-by-Step Protocol for His-tagged Protein Purification:

-

Cloning and Expression: The gene of interest is cloned into an expression vector (e.g., pET series) with an N- or C-terminal polyhistidine tag. The plasmid is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction: A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a high salt concentration to reduce non-specific binding, a detergent, and protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cleared lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin. The His-tagged protein binds to the resin, while most other cellular proteins flow through. The column is washed extensively, and the target protein is eluted using a high concentration of imidazole.

-

Further Purification (Optional but Recommended): For high-purity protein required for structural or kinetic studies, further purification steps such as ion-exchange chromatography and size-exclusion chromatography are often necessary.

In Vitro t6A Synthesis Assay

The activity of the t6A synthesis enzymes can be reconstituted in vitro using purified components.

Step-by-Step Protocol for In Vitro t6A Assay:

-

Substrate Preparation: Unmodified tRNA substrate is prepared by in vitro transcription using T7 RNA polymerase or by expression and purification from a genetically modified E. coli strain lacking the t6A modification enzymes.

-

Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), MgCl2, ATP, L-threonine, sodium bicarbonate, the purified enzymes (e.g., TsaC, TsaB, TsaD, TsaE for the bacterial system), and the unmodified tRNA substrate.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

tRNA Isolation and Digestion: The tRNA is recovered from the reaction mixture by phenol-chloroform extraction and ethanol precipitation. The purified tRNA is then digested to nucleosides using nuclease P1 and bacterial alkaline phosphatase.

-

Analysis by HPLC or LC-MS/MS: The resulting nucleosides are analyzed by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the formation of t6A.

The following diagram outlines a typical experimental workflow for studying t6A synthesis:

Caption: Experimental Workflow for t6A Synthesis Study

t6A Synthesis as a Drug Target

The essentiality of the t6A pathway in many bacteria, coupled with the structural differences between the bacterial and human enzymes, makes it an attractive target for the development of novel antibiotics. [1]For instance, the bacterial-specific proteins TsaB and TsaE represent potential targets for which inhibitors would be expected to have high selectivity and low toxicity in humans.

Conclusion and Future Perspectives

The elucidation of the t6A biosynthesis pathway is a testament to the power of combining genetics, biochemistry, and structural biology. While the core enzymatic players have been identified, many questions remain. Future research will likely focus on the detailed catalytic mechanisms, the regulation of the pathway, and the precise roles of the accessory proteins. A deeper understanding of these aspects will not only advance our fundamental knowledge of protein synthesis but also pave the way for the development of new therapeutic strategies.

References

-

Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside. Journal of Biological Chemistry. [Link]

-

In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya. Nucleic Acids Research. [Link]

-

Structure and mechanism of a bacterial t6A biosynthesis system. PubMed Central. [Link]

-

The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A. PubMed Central. [Link]

-

In Vitro Biosynthesis of a Universal t6A tRNA Modification in Archaea and Eukarya. PubMed. [Link]

-

Mechanism of N6-Threonylcarbamoyladenonsine (t6A) Biosynthesis: Isolation and Characterization of the Intermediate Threonylcarbamoyl-AMP. ACS Publications. [Link]

-

Structure and mechanism of a bacterial t6A biosynthesis system. PubMed. [Link]

-

Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t(6)A), a universal modification of tRNA. PubMed. [Link]

-

KEOPS complex structure and function in t⁶A biosynthesis. ResearchGate. [Link]

-

The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A. PubMed. [Link]

-

In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya. Scite. [Link]

-

Conservation and Diversification of tRNA t6A-Modifying Enzymes across the Three Domains of Life. MDPI. [Link]

-

Multifaceted roles of t6A biogenesis in efficiency and fidelity of mitochondrial gene expression. Nucleic Acids Research. [Link]

-

Structure–function analysis of Sua5 protein reveals novel functional motifs required for the biosynthesis of the universal t6A tRNA modification. PubMed Central. [Link]

-

structural and functional workings of KEOPS. Nucleic Acids Research. [Link]

-

Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t 6 A), a universal modification of tRNA. Taylor & Francis Online. [Link]

-

The ATP-mediated formation of the YgjD–YeaZ–YjeE complex is required for the biosynthesis of tRNA t6A in Escherichia coli. PubMed Central. [Link]

-

The universal Sua5/TsaC family evolved different mechanisms for the synthesis of a key tRNA modification. PubMed. [Link]

-

Commonality and diversity in tRNA substrate recognition in t6A biogenesis by eukaryotic KEOPSs. Nucleic Acids Research. [Link]

-

The ATP-mediated formation of the YgjD–YeaZ–YjeE complex is required for the biosynthesis of tRNA t6A in Escherichia coli. Semantic Scholar. [Link]

-

Structure–function analysis of an ancient TsaD–TsaC–SUA5–TcdA modular enzyme reveals a prototype of tRNA t6A and ct6A synthetases. PubMed Central. [Link]

-

Structure–function analysis of Sua5 protein reveals novel functional motifs required for the biosynthesis of the universal t6A tRNA modification. PubMed. [Link]

-

The universal Sua5/TsaC family evolved different mechanisms for the synthesis of a key tRNA modification. PubMed Central. [Link]

-

Essentiality of threonylcarbamoyladenosine (t6A), a universal tRNA modification, in bacteria. PubMed Central. [Link]

-

Structure and mechanism of a bacterial t 6 A biosynthesis system. ResearchGate. [Link]

-

The universal Sua5/TsaC family evolved different mechanisms for the synthesis of a key tRNA modification. Frontiers. [Link]

-

The Biology of tRNA t6A Modification and Hypermodifications—Biogenesis and Disease Relevance. ResearchGate. [Link]

-

Structure–function analysis of an ancient TsaD–TsaC–SUA5–TcdA modular enzyme reveals. Oxford Academic. [Link]

-

Impact of tRNA Modifications and tRNA-Modifying Enzymes on Proteostasis and Human Disease. MDPI. [Link]

-

Molecular basis for t6A modification in human mitochondria. PubMed. [Link]

-

Molecular basis for t6A modification in human mitochondria. Oxford Academic. [Link]

-

A paralog of Pcc1 is the fifth core subunit of the KEOPS tRNA-modifying complex in Archaea. ResearchGate. [Link]

-

A Genetic Investigation of the KEOPS Complex in Halophilic Archaea. ResearchGate. [Link]

-

A substrate binding model for the KEOPS tRNA modifying complex. PubMed Central. [Link]

-

Structures of KEOPS bound to tRNA reveal functional roles of the kinase Bud32. PubMed. [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

Sources

- 1. Biosynthesis of Threonylcarbamoyl Adenosine (t6A), a Universal tRNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t(6)A), a universal modification of tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Structure and mechanism of a bacterial t6A biosynthesis system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of tRNA Modifications and tRNA-Modifying Enzymes on Proteostasis and Human Disease | MDPI [mdpi.com]

- 8. Conservation and Diversification of tRNA t6A-Modifying Enzymes across the Three Domains of Life [mdpi.com]

- 9. Structure–function analysis of Sua5 protein reveals novel functional motifs required for the biosynthesis of the universal t6A tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The universal Sua5/TsaC family evolved different mechanisms for the synthesis of a key tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The ATP-mediated formation of the YgjD–YeaZ–YjeE complex is required for the biosynthesis of tRNA t6A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Structure and mechanism of a bacterial t6A biosynthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Molecular basis for t6A modification in human mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Structure-function analysis of Sua5 protein reveals novel functional motifs required for the biosynthesis of the universal t6A tRNA modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure–function analysis of an ancient TsaD–TsaC–SUA5–TcdA modular enzyme reveals a prototype of tRNA t6A and ct6A synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. [PDF] The ATP-mediated formation of the YgjD–YeaZ–YjeE complex is required for the biosynthesis of tRNA t6A in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

The KEOPS Complex: A Linchpin in tRNA Modification Across Archaea and Eukaryotes

An In-depth Technical Guide on the Role of KEOPS in N6-Threonylcarbamoyladenosine (t6A) Biosynthesis

Abstract

The this compound (t6A) modification, found at position 37 of tRNAs that decode ANN codons, is a universally conserved feature essential for translational fidelity and efficiency.[1][2] Its absence leads to severe growth defects and has been linked to human diseases, such as the Galloway-Mowat syndrome.[3][4][5] In archaea and eukaryotes, the biosynthesis of t6A is a sophisticated two-step process orchestrated by the Sua5/YRDC enzyme and the highly conserved KEOPS (Kinase, Endopeptidase, and Other Proteins of Small Size) complex.[3][6] This guide provides a comprehensive technical overview of the KEOPS complex, detailing its architecture, the intricate molecular mechanisms of its subunits, and a comparative analysis of its function in archaea and eukaryotes. Furthermore, we present detailed methodologies for the study of KEOPS, aiming to equip researchers and drug development professionals with the foundational knowledge and practical protocols to investigate this critical cellular machinery.

Introduction: The Significance of t6A and the KEOPS Complex

The fidelity of protein synthesis relies on the precise recognition of mRNA codons by the corresponding tRNA anticodons. Post-transcriptional modifications of tRNA are critical in modulating this interaction. The t6A modification, located adjacent to the anticodon loop, enhances codon-anticodon pairing and prevents frameshifting during translation.[7]

The biosynthesis of t6A is a two-step enzymatic process (Figure 1).[8]

-

Step 1: Synthesis of Threonylcarbamoyl-adenylate (TC-AMP). The enzyme Sua5 (TsaC in bacteria, YRDC in humans) utilizes L-threonine, bicarbonate (or CO2), and ATP to generate the unstable intermediate, TC-AMP.[3][9]

-

Step 2: Transfer of the Threonylcarbamoyl Moiety. The KEOPS complex catalyzes the transfer of the threonylcarbamoyl group from TC-AMP to the N6 position of adenosine at position 37 (A37) of substrate tRNAs.[3][10]

The KEOPS complex, initially identified through genetic screens in yeast for its roles in telomere maintenance and transcription, is now primarily recognized for its central role in tRNA modification.[1][4][11] Its essential nature and conservation across archaea and eukaryotes underscore its fundamental importance in cellular life.[4][12]

Architecture of the KEOPS Complex: A Comparative Overview

The KEOPS complex exhibits a conserved linear architecture, though with notable differences in subunit composition and oligomeric state between archaea and eukaryotes.[11][13]

Core Subunits

In both domains, KEOPS is built around a core of four proteins:

-

Kae1 (OSGEP in humans): The catalytic heart of the complex, Kae1 belongs to the ASKHA (Acetate and Sugar Kinase/Hsp70/Actin) superfamily of ATPases.[11] It is a universally conserved protein that directly catalyzes the transfer of the threonylcarbamoyl moiety to tRNA.[3][14]

-

Bud32 (TP53RK in humans): An atypical protein kinase and ATPase that plays a crucial regulatory role.[3][9] In many archaeal species, the genes for Kae1 and Bud32 are fused, highlighting their tight functional linkage.[9][12]

-

Pcc1 (LAGE3 in humans): A small protein that functions as a dimerization module in archaea and interacts directly with Kae1.[11][13][15]

-

Cgi121 (TPRKB in humans): A protein that binds to Bud32 and is involved in tRNA recognition and binding, promoting the overall activity of the complex.[3][10]

Domain-Specific Subunits and Oligomerization

A key distinction lies in the fifth subunit and the resulting quaternary structure:

-

In Archaea: The four core subunits (Kae1, Bud32, Cgi121, and Pcc1) assemble into a heterotetramer. Pcc1 homodimerization drives the formation of a V-shaped dimer of heterotetramers (an octameric complex), which is considered the active state for tRNA modification.[3][13] Some archaea possess a fifth subunit, a Pcc1 paralog named Pcc2 or Pcc1-like, which can form a heterodimer with Pcc1, leading to a monomeric five-subunit complex.[16][17]

-

In Eukaryotes (specifically fungi and metazoa): A fifth subunit, Gon7 (identified as C14ORF142 in humans), is present.[3][18] Gon7 binds to Pcc1 at the dimerization interface, preventing the formation of the dimeric structure observed in archaea.[3][19] Consequently, the eukaryotic KEOPS complex is a stable heteropentamer.[19][20]

The following table summarizes the subunit composition across the domains of life.

| Function | Archaea | Eukaryotes (Fungi/Metazoa) | Human Ortholog |

| Catalytic Core | Kae1 | Kae1 | OSGEP |

| Kinase/ATPase | Bud32 | Bud32 | TP53RK (PRPK) |

| tRNA Binding/Regulation | Cgi121 | Cgi121 | TPRKB |

| Dimerization/Scaffold | Pcc1 | Pcc1 | LAGE3 |

| Oligomerization Control | Pcc2/Pcc1-like (in some) | Gon7 | C14ORF142 |

Mechanistic Roles of KEOPS Subunits in t6A Biosynthesis

The intricate interplay between the KEOPS subunits is essential for efficient tRNA modification. Structural and biochemical studies have begun to elucidate the specific function of each component.

-

Kae1: As the catalytic subunit, Kae1 possesses a metal-dependent active site.[14][15] It binds the TC-AMP intermediate and facilitates the nucleophilic attack by the N6-amino group of A37 on the tRNA.[14]

-

Bud32: While possessing a kinase fold, Bud32 primarily functions as a tRNA-binding-stimulated ATPase.[6][21] ATP hydrolysis by Bud32 is essential for the t6A modification and is thought to induce conformational changes within the complex that are necessary for catalysis.[2][3][22] Kae1 appears to regulate the ATPase activity of Bud32.[9][14]

-

Cgi121: This subunit enhances the binding of tRNA to the complex and potentiates the overall catalytic activity.[3] It directly interacts with the 3' CCA end of the tRNA, helping to correctly position the substrate for modification.[2][18]

-

Pcc1 and Gon7/Pcc2: Pcc1, along with Kae1, forms the core tRNA binding platform.[15] In archaea, Pcc1-mediated dimerization is critical for creating an active assembly capable of engaging the tRNA substrate.[3][13] In eukaryotes, Gon7 structurally mimics a second Pcc1 subunit, satisfying the architectural requirement for activity within a monomeric complex.[19][20]

The following diagram illustrates the overall t6A biosynthesis pathway and the central role of the KEOPS complex.

Experimental Methodologies

Investigating the KEOPS complex requires a multi-faceted approach, combining protein biochemistry, enzymology, and analytical techniques.

Protocol 1: Recombinant KEOPS Complex Expression and Purification

The study of KEOPS in vitro necessitates the production of the recombinant complex. Co-expression of subunits is often required to obtain a stable, soluble complex. This protocol is a generalized workflow for producing an archaeal KEOPS subcomplex from E. coli.

1. Plasmid Construction:

- Clone the genes for individual KEOPS subunits (e.g., from an archaeal source like Pyrococcus abyssi) into compatible co-expression vectors. Often, subcomplexes like Pcc1-Kae1 and Bud32-Cgi121 are expressed from separate plasmids.[15]

- Incorporate affinity tags (e.g., N-terminal His6-tag on one subunit) to facilitate purification.

2. Protein Expression:

- Co-transform E. coli expression strains (e.g., BL21(DE3)) with the expression plasmids.

- Grow cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with an appropriate concentration of IPTG (e.g., 0.2-0.5 mM) and continue cultivation at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance protein solubility.

3. Cell Lysis and Clarification:

- Harvest cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5 mM β-mercaptoethanol, supplemented with protease inhibitors).

- Lyse cells using sonication or a high-pressure homogenizer on ice.

- Clarify the lysate by ultracentrifugation (e.g., 40,000 x g for 45 minutes at 4°C).

4. Affinity Chromatography:

- Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column extensively with wash buffer (lysis buffer with an increased imidazole concentration, e.g., 20-40 mM).

- Elute the complex with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-300 mM).

5. Size-Exclusion Chromatography (SEC):

- Concentrate the eluted fractions.

- Load the concentrated sample onto a SEC column (e.g., Superdex 200 or Superose 6) pre-equilibrated with SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

- Collect fractions corresponding to the expected molecular weight of the complex.[17]

- Analyze fractions by SDS-PAGE to confirm the presence of all subunits and assess purity. Pool the purest fractions.

Protocol 2: In Vitro t6A Biosynthesis Assay

This assay reconstitutes the complete t6A biosynthesis pathway to measure the activity of the purified KEOPS complex.[1][13]

1. Reaction Setup:

- The reaction is typically performed in two stages to first generate the TC-AMP intermediate.

- Stage 1 (TC-AMP Synthesis): In a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM MgCl2, 1 mM TCEP), combine:

- Purified Sua5/YRDC enzyme (e.g., 2 µM)

- L-threonine (e.g., 4 mM)

- Sodium bicarbonate (e.g., 20 mM)

- ATP (e.g., 2 mM)

- Incubate at 25°C for 10-15 minutes.[2]

2. Stage 2 (t6A Formation):

- To the Stage 1 reaction mixture, add:

- Purified KEOPS complex (e.g., 2 µM)

- Substrate tRNA (e.g., 20 µM). This can be total tRNA isolated from a sua5Δ yeast strain (which lacks t6A) or an in vitro transcribed tRNA.[2]

- Incubate at 30°C for 60-90 minutes.[2]

3. tRNA Purification and Digestion:

- Stop the reaction and purify the tRNA from the reaction mixture, for example by Urea-PAGE or phenol-chloroform extraction followed by ethanol precipitation.

- Digest the purified tRNA to nucleosides using a mixture of nucleases and phosphatases (e.g., Nuclease P1 and bacterial alkaline phosphatase).

4. Analysis by LC-MS/MS:

- Analyze the nucleoside mixture by reverse-phase HPLC coupled to a triple quadrupole mass spectrometer.[11][12]

- Monitor for the specific mass transition of the t6A nucleoside.

- Quantify the amount of t6A relative to unmodified adenosine or other internal standards.

The following diagram outlines the experimental workflow for the in vitro t6A assay.

Quantitative and Functional Insights

The enzymatic activity of the KEOPS complex can be characterized by determining its kinetic parameters. Such data is crucial for comparing the efficiency of the complex from different organisms and for understanding the impact of mutations.

ATPase Activity of Bud32

The ATPase activity of the Bud32 subunit is a key regulatory aspect of KEOPS function. This activity can be measured using various methods, including radiolabeling with [γ-32P]ATP followed by thin-layer chromatography (TLC) to separate ADP and Pi, or by using commercially available ADP-Glo™ assays which measure ADP production via a luminescence-based method.[21][22] Studies have shown that the ATPase activity of Bud32 is significantly stimulated by the presence of both Kae1 and substrate tRNA, indicating a sophisticated allosteric regulation mechanism within the holoenzyme.[21]

Kinetic Parameters of t6A Synthesis

Determining the Michaelis-Menten parameters (Km and kcat) for the substrates (ATP, tRNA) provides insight into the enzyme's affinity and turnover rate. For example, kinetic analysis of the Arabidopsis thaliana KEOPS complex has provided the following values:

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |

| ATP (in presence of tRNA) | 1.23 ± 0.11 | 0.053 ± 0.00011 | 0.043 | [3] |

Table 1: Steady-state kinetic parameters for the ATPase activity of A. thaliana KEOPS, stimulated by tRNA.[3]

These data indicate that tRNA binding potentiates the ATP hydrolysis activity of the complex, a critical step for t6A catalysis.[3]

Concluding Remarks and Future Directions

The KEOPS complex represents an ancient and elegant molecular machine essential for ensuring the accuracy of protein translation in archaea and eukaryotes. Its multi-subunit architecture, featuring a catalytic core augmented by regulatory and scaffolding proteins, allows for a tightly controlled tRNA modification process. While significant progress has been made in understanding its structure and function, several key questions remain:

-

Structural Dynamics: High-resolution structures of the complete KEOPS complex from various species bound to substrate tRNA are needed to fully understand the conformational changes that drive the reaction.

-

Regulation: How is the activity of the KEOPS complex regulated in vivo in response to cellular stress or metabolic changes?

-

Disease Mechanisms: The link between mutations in KEOPS subunits and Galloway-Mowat syndrome highlights its importance in human health. Elucidating the precise molecular pathology caused by these mutations could pave the way for therapeutic interventions.

-

Drug Development: The essential nature of the KEOPS complex, particularly the universally conserved Kae1 subunit, makes it a potential target for the development of novel antimicrobial agents.

The continued investigation of this remarkable complex will undoubtedly yield further insights into the fundamental processes of life and may open new avenues for treating human disease.

References

-

Molecular basis of A. thaliana KEOPS complex in biosynthesizing tRNA t6A. (2024). Nucleic Acids Research. [Link]

-

Functional assignment of KEOPS/EKC complex subunits in the biosynthesis of the universal t6A tRNA modification. (2013). Nucleic Acids Research. [Link]

-

The archaeal KEOPS complex possesses a functional Gon7 homolog and has an essential function independent of the cellular t6A modification level. (2023). ResearchGate. [Link]

-

Purification of recombinant PaKEOPS complexes. (n.d.). ResearchGate. [Link]

-

Atomic structure of the KEOPS complex: an ancient protein kinase-containing molecular machine. (n.d.). PubMed Central. [Link]

-

Functional assignment of KEOPS/EKC complex subunits in the biosynthesis of the universal t 6 A tRNA modification. (2013). Nucleic Acids Research. [Link]

-

The structural and functional workings of KEOPS. (2021). PubMed Central. [Link]

-

structural and functional workings of KEOPS. (2021). Nucleic Acids Research. [Link]

-

An evolutionally conserved archaeal KEOPS complex functions in DNA repair. (2022). bioRxiv. [Link]

-

The highly conserved KEOPS/EKC complex is essential for a universal tRNA modification, t6A. (2010). PubMed Central. [Link]

-

Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t6A), a universal modification of tRNA. (n.d.). PubMed Central. [Link]

-

The structural and functional workings of KEOPS. (2021). PubMed. [Link]

-

Structural and functional characterization of KEOPS dimerization by Pcc1 and its role in t6A biosynthesis. (2016). Nucleic Acids Research. [Link]

-

In Vitro Biosynthesis of a Universal t6A tRNA Modification in Archaea and Eukarya. (2013). PubMed. [Link]

-

In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya. (2013). Nucleic Acids Research. [Link]

-

Crystal structures of the Gon7/Pcc1 and Bud32/Cgi121 complexes provide a model for the complete yeast KEOPS complex. (2015). Nucleic Acids Research. [Link]

-

Analysis of ATPase and protein kinase activity of Bud32. (n.d.). ResearchGate. [Link]

-

Conservation and Diversification of tRNA t6A-Modifying Enzymes across the Three Domains of Life. (n.d.). MDPI. [Link]

-

The structural and functional workings of KEOPS. (2021). UniProt. [Link]

-

Molecular basis of A. thaliana KEOPS complex in biosynthesizing tRNA t6A. (2024). ResearchGate. [Link]

-

The archaeal KEOPS complex possesses a functional Gon7 homolog and has an essential function independent of cellular t6A modification level. (2022). bioRxiv. [Link]

-

Structures of KEOPS bound to tRNA reveal functional roles of the kinase Bud32. (2024). ResearchGate. [Link]

-

Structure of the archaeal Kae1/Bud32 fusion protein MJ1130: a model for the eukaryotic EKC/KEOPS subcomplex. (n.d.). National Institutes of Health. [Link]

-

Structure of the archaeal Kae1/Bud32 fusion protein MJ1130: a model for the eukaryotic EKC/KEOPS subcomplex. (2008). PubMed. [Link]

-

Crystal structures of the Gon7/Pcc1 and Bud32/Cgi121 complexes provide a model for the complete yeast KEOPS complex. (2015). PubMed. [Link]

-

The archaeal KEOPS complex possesses a functional Gon7 homolog and has an essential function independent of the cellular t6A modification level. (n.d.). PubMed Central. [Link]